molecular formula C10H4F2N2O B1491872 5-(3,4-Difluorophenyl)oxazole-2-carbonitrile CAS No. 2098091-49-5

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile

Cat. No. B1491872
CAS RN: 2098091-49-5
M. Wt: 206.15 g/mol
InChI Key: HTJPBLWTHKSECV-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile, or 5-DFOC, is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a small molecule that has been found to possess a wide range of biological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 5-DFOC has been found to have a variety of uses in laboratory experiments, such as in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been found to exhibit significant antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Anticancer Properties

Oxazole derivatives have also been studied for their potential anticancer properties . They have been found to inhibit the growth of certain types of cancer cells .

Anti-inflammatory Uses

Oxazole derivatives have shown potential as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation .

Antidiabetic Applications

Some oxazole derivatives have been found to exhibit antidiabetic properties . They could potentially be used in the management of diabetes .

Antiobesity Potential

Oxazole derivatives have also been studied for their potential antiobesity effects . They could potentially be used in weight management strategies .

Antioxidant Properties

Oxazole derivatives have been found to exhibit antioxidant properties . They could potentially be used in the management of conditions characterized by oxidative stress .

Kinase Inhibition

Oxazolo[5,4-d]pyrimidine scaffold, a structure related to oxazole, is often used as a pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors .

Immunosuppressive and Antiviral Agents

Oxazolo[5,4-d]pyrimidine scaffold is also used in the development of immunosuppressive and antiviral agents .

properties

IUPAC Name

5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJPBLWTHKSECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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